Synthesis and Characterization of 1-[3-Methoxy-4-(pyridin-4-ylmethoxy)phenyl]ethan-1-amine: A Technical Guide
Synthesis and Characterization of 1-[3-Methoxy-4-(pyridin-4-ylmethoxy)phenyl]ethan-1-amine: A Technical Guide
Executive Overview & Strategic Context
The compound 1-[3-Methoxy-4-(pyridin-4-ylmethoxy)phenyl]ethan-1-amine (CAS Registry Number: 953753-59-8)[1] is a highly versatile, functionalized primary amine. Structurally, it features a chiral 1-aminoethyl moiety attached to a vanillyl-derived core that has been etherified with a pyridin-4-ylmethoxy group.
In modern drug discovery, compounds bearing this specific topology—combining a basic pyridine ring, a hydrogen-bond-accepting methoxy group, and a primary amine—serve as privileged building blocks. They are frequently utilized in the synthesis of kinase inhibitors and advanced anti-fibrotic agents (such as next-generation tranilast analogs)[2], where the pyridine nitrogen acts as a crucial hinge-binding motif or solubility enhancer.
As a Senior Application Scientist, I have structured this guide to move beyond a simple "recipe." Here, we will dissect the causality behind the retrosynthetic logic, establish self-validating experimental protocols, and provide the analytical framework necessary to confirm the integrity of the synthesized product.
Retrosynthetic Logic & Mechanistic Rationale
The most efficient and scalable route to this target relies on a two-phase convergent approach starting from commercially available acetovanillone (4-hydroxy-3-methoxyacetophenone).
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Phase 1: Regioselective O-Alkylation. The phenolic hydroxyl group of acetovanillone ( pKa≈8.5 ) is selectively deprotonated and alkylated using 4-(chloromethyl)pyridine. The use of a mild base like potassium carbonate ( K2CO3 ) in a polar aprotic solvent (DMF) ensures that the reaction proceeds via an SN2 mechanism at the oxygen, preventing undesired N-alkylation of the pyridine ring.
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Phase 2: Borch Reductive Amination. The resulting ketone intermediate is converted to the target primary amine. We employ the classic Borch reductive amination conditions[3] using ammonium acetate ( NH4OAc ) and sodium cyanoborohydride ( NaBH3CN )[4].
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Causality of Reagent Choice: Direct alkylation of ammonia often leads to over-alkylation (secondary/tertiary amines). By using a 10-fold excess of NH4OAc , we drive the equilibrium toward the primary imine. NaBH3CN is specifically chosen because, unlike NaBH4 , it is stable at mildly acidic pH (~6.0) and selectively reduces the protonated iminium ion without reducing the unreacted ketone[4].
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Mechanistic Pathway Visualization
Synthetic workflow for 1-[3-Methoxy-4-(pyridin-4-ylmethoxy)phenyl]ethan-1-amine.
Step-by-Step Experimental Methodologies
The following protocols are designed as self-validating systems . They include critical in-process checks to ensure the reaction trajectory is correct before proceeding to the next step.
Phase 1: Synthesis of 1-[3-Methoxy-4-(pyridin-4-ylmethoxy)phenyl]ethan-1-one
Objective: Williamson etherification of acetovanillone.
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Setup: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve acetovanillone (1.0 equiv, 10 mmol) in anhydrous DMF (30 mL).
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Deprotonation: Add anhydrous K2CO3 (3.0 equiv, 30 mmol). Stir at room temperature for 15 minutes. Self-Validation: The solution will transition to a deep yellow/orange color, confirming the formation of the phenoxide anion.
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Alkylation: Add 4-(chloromethyl)pyridine hydrochloride (1.1 equiv, 11 mmol) portion-wise to avoid excessive exotherm.
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Heating: Heat the reaction mixture to 80°C under a nitrogen atmosphere for 4 hours.
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In-Process Check (TLC): Spot the reaction mixture against the starting material on silica gel TLC (Eluent: 50% EtOAc in Hexanes with 1% Et3N ). The product should appear as a new, UV-active spot with a higher Rf than the highly polar phenol.
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Workup & Isolation: Cool to room temperature and pour the mixture into 150 mL of crushed ice/water. The product will precipitate as an off-white solid. Filter the solid under vacuum, wash thoroughly with cold water (to remove DMF and inorganic salts), and dry in vacuo.
Phase 2: Borch Reductive Amination to Target Amine
Objective: Conversion of the ketone to the primary amine while suppressing secondary amine formation.
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Imine Formation: In a 100 mL flask, dissolve the ketone intermediate (1.0 equiv, 5 mmol) in anhydrous methanol (25 mL). Add ammonium acetate ( NH4OAc ) (10.0 equiv, 50 mmol).
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pH Adjustment (Critical): Check the pH of the solution. It must be between 6.0 and 6.5. If necessary, adjust with glacial acetic acid. Causality: A pH > 7 prevents iminium formation; a pH < 5 will protonate the ammonia, rendering it non-nucleophilic, and will rapidly decompose the reducing agent[3].
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Reduction: Add sodium cyanoborohydride ( NaBH3CN ) (0.7 equiv, 3.5 mmol) in one portion. Stir the reaction at room temperature for 24 hours.
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In-Process Check (LC-MS): Monitor the disappearance of the ketone mass ( [M+H]+=258 for ketone) and the appearance of the amine mass ( [M+H]+=259 ).
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Quench & Workup (Safety Critical): Carefully acidify the mixture to pH < 2 using 1M HCl and stir for 30 minutes in a well-ventilated fume hood. Causality: This destroys unreacted NaBH3CN , safely evolving trace HCN gas[3].
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Extraction: Concentrate the methanol in vacuo. Dilute the aqueous residue with water, then basify to pH > 10 using 2M NaOH. Extract the free base amine with Dichloromethane (DCM) (3 x 20 mL). Dry the combined organic layers over Na2SO4 , filter, and concentrate to yield the target primary amine.
Physicochemical Characterization & Analytical Validation
To verify the success of the synthesis, the isolated product must be characterized. Below are the consolidated expected parameters and NMR assignments for the target compound.
Table 1: Physicochemical Properties
| Property | Value / Description |
| IUPAC Name | 1-[3-Methoxy-4-(pyridin-4-ylmethoxy)phenyl]ethan-1-amine |
| CAS Registry Number | 953753-59-8[1] |
| Molecular Formula | C15H18N2O2 |
| Molecular Weight | 258.32 g/mol |
| Exact Mass | 258.1368 Da |
| Expected LC-MS [M+H]+ | m/z 259.14 |
Table 2: Expected 1H -NMR Characterization Data (400 MHz, DMSO−d6 )
Note: The integration and splitting patterns below serve as a self-validating checklist for structural integrity.
| Chemical Shift ( δ , ppm) | Multiplicity | Integration | Structural Assignment |
| 8.58 | Doublet ( J=5.6 Hz) | 2H | Pyridine H−2 , H−6 (adjacent to N) |
| 7.42 | Doublet ( J=5.6 Hz) | 2H | Pyridine H−3 , H−5 |
| 7.05 | Doublet ( J=1.8 Hz) | 1H | Phenyl H−2 (meta coupling) |
| 6.95 | Doublet ( J=8.2 Hz) | 1H | Phenyl H−5 (ortho coupling) |
| 6.85 | Doublet of Doublets ( J=8.2,1.8 Hz) | 1H | Phenyl H−6 |
| 5.15 | Singlet | 2H | −O−CH2− (Pyridyl ether linkage) |
| 3.95 | Quartet ( J=6.8 Hz) | 1H | −CH(NH2)−CH3 (Chiral center) |
| 3.80 | Singlet | 3H | −OCH3 (Methoxy group) |
| 1.80 | Broad Singlet | 2H | −NH2 (Primary amine, D2O exchangeable) |
| 1.25 | Doublet ( J=6.8 Hz) | 3H | −CH3 (Aliphatic methyl) |
References
- WO2018144620A9 - Anti-fibrotic compounds Google P
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Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry JACS Au / ACS Publications[Link]
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Reductive Amination, and How It Works Master Organic Chemistry[Link]
Sources
- 1. Sapphire Bioscience [sapphirebioscience.com]
- 2. WO2018144620A9 - Anti-fibrotic compounds - Google Patents [patents.google.com]
- 3. Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
![Chemical Structure of 1-[3-Methoxy-4-(pyridin-4-ylmethoxy)phenyl]ethan-1-amine](https://i.imgur.com/83p1y3s.png)
